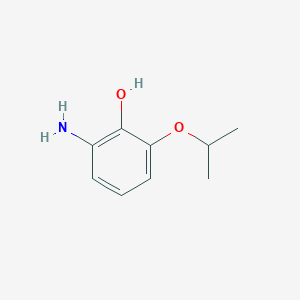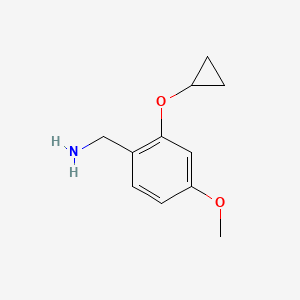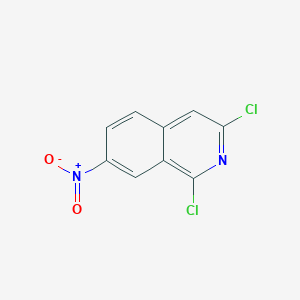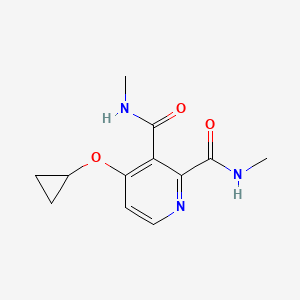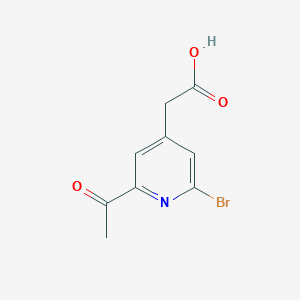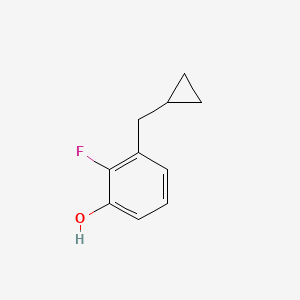
3-(Cyclopropylmethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-2-fluorophenol is an organic compound characterized by a cyclopropylmethyl group attached to a phenol ring with a fluorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction produces cyclopropyl-substituted arenes in good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclopropylmethyl group can be reduced to a cyclopropylmethyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-quinone derivatives.
Reduction: Formation of cyclopropylmethyl alcohols.
Substitution: Formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity and membrane permeability. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopropylmethyl)-4-fluorophenol
- 3-(Cyclopropylmethyl)-2-chlorophenol
- 3-(Cyclopropylmethyl)-2-bromophenol
Uniqueness
3-(Cyclopropylmethyl)-2-fluorophenol is unique due to the presence of the fluorine atom at the 2-position, which significantly influences its chemical reactivity and biological activity. The cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-2-fluorophenol |
InChI |
InChI=1S/C10H11FO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2 |
Clave InChI |
FZBKXSXUPJOLBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C(=CC=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


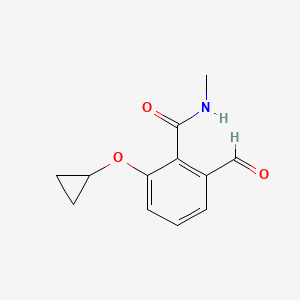
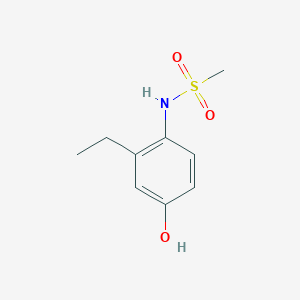
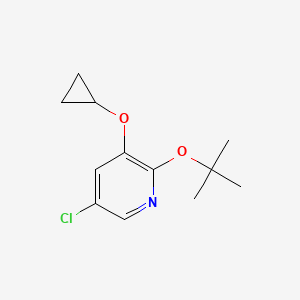
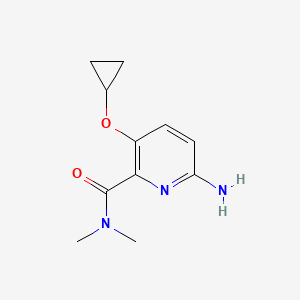
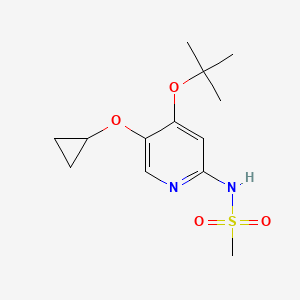
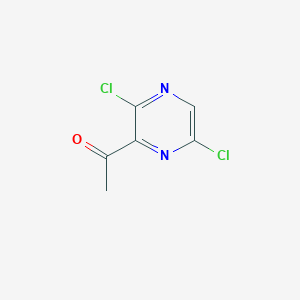

![2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
